4-(3-Bromo-1H-1,2,4-triazol-5-YL)morpholine dihydrochloride
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Overview
Description
The compound “4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride” has a molecular weight of 305.99 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H . This indicates that the compound contains a 1,2,4-triazole ring substituted with a bromine atom and a morpholine ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole core are known to interact with various biological targets . For instance, 1,2,3-triazoles can inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
1,2,4-triazoles, in general, are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets through acyl group transfer, leading to changes in the target’s function.
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some triazole derivatives have been shown to have cytotoxic activities against certain cancer cell lines , but it is unclear if this compound has similar effects
Molecular Mechanism
The molecular mechanism of action of 4-(3-Bromo-1H-1,2,4-triazol-5-yl)morpholine dihydrochloride is not well-established. Some triazole derivatives have been shown to inhibit certain enzymes , but it is unclear if this compound has similar effects
Properties
IUPAC Name |
4-(5-bromo-1H-1,2,4-triazol-3-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O.2ClH/c7-5-8-6(10-9-5)11-1-3-12-4-2-11;;/h1-4H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDXUEKKEWUFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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